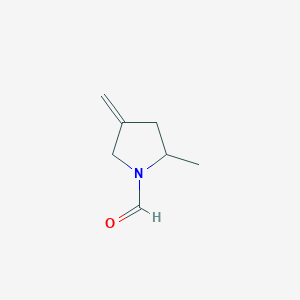

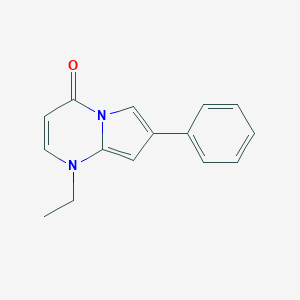

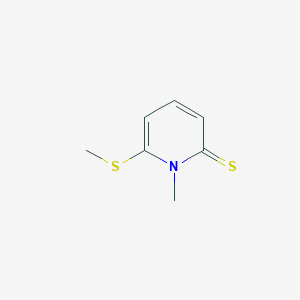

4-(2-氯乙酰)-1H-吡咯-2-甲醛

描述

Synthesis Analysis

The synthesis of derivatives of 1H-pyrrole-2-carbaldehyde, such as 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, can be achieved through various synthetic routes. For instance, tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized from commercially available materials, indicating a method that might be adaptable for our compound of interest (Deliomeroglu, Lynch, & Sessler, 2014). Furthermore, a study on the synthesis of related pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation provides insights into innovative synthetic methodologies that could be applicable (Wu et al., 2018).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of pyrrole-2-carbaldehyde have been extensively studied. For example, the study on hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole reveals the significance of hydrogen bonding in determining the crystal structure and stability of these compounds, which is relevant for understanding the structural behavior of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde (Senge & Smith, 2005).

Chemical Reactions and Properties

The chemical reactivity of 1H-pyrrole-2-carbaldehyde derivatives highlights their versatility in organic synthesis. For instance, the chloromethylation of pyrroles containing electron-withdrawing groups demonstrates the potential for functional group transformations, offering insights into the chemical reactions that 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde might undergo (Barker & Bahia, 1990).

Physical Properties Analysis

The study of physical properties such as solubility, melting point, and boiling point is crucial for the application of these compounds in synthesis. While specific data on 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is not directly available, research on related compounds provides a foundation for predicting its physical behavior.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in synthesis. Studies focusing on the synthesis and reactivity of similar compounds offer valuable information on potential chemical transformations and interactions (Misra et al., 2007).

科学研究应用

合成和阴离子结合

Deliomeroglu、Lynch 和 Sessler (2014) 的一项研究重点介绍了四(1H-吡咯-2-甲醛) 衍生物的合成,它们是非环四吡咯受体。这些受体可以电子方式转换构象,以在氯仿中对特定的阴离子(如二氢磷酸盐和焦磷酸盐)表现出高亲和力,证明了在选择性阴离子传感和捕获中的潜在应用 Deliomeroglu, M. K., Lynch, V., & Sessler, J. (2014). Chemical communications, 50(80), 11863-11866.

反应中的区域选择性

Zaytsev 等人 (2005) 探讨了多官能吡咯的区域选择性,包括 1H-吡咯-2-甲醛的衍生物,在与亲核试剂的反应中。这项研究为靶向化学修饰开辟了道路,这对于开发具有所需性质和功能的新型有机化合物至关重要 Zaytsev, A., Anderson, R. J., Meth–Cohn, O., & Groundwater, P. (2005). Tetrahedron, 61, 5831-5836.

吡咯的氟化

Surmont 等人 (2009) 开发了一种利用 2-芳基-5-(溴甲基)-1-吡咯啉高效制备 3-氟吡咯的方法。该方法提供了一种合成新型 3-氟吡咯的直接方法,展示了 1H-吡咯-2-甲醛衍生物在促进卤化反应中的多功能性,这在药物化学和材料科学中具有重要意义 Surmont, R., Verniest, G., Colpaert, F., Macdonald, G., Thuring, J. W., Deroose, F., & De Kimpe, N. (2009). The Journal of organic chemistry, 74(3), 1377-1380.

功能化吡咯烷的新型合成

Devi 和 Perumal (2006) 报道了通过涉及 4-氯乙酰乙酸乙酯的新型四组分反应合成高度功能化的吡咯烷。该反应序列包括串联的曼尼希取代-乙酰化-醛醇反应,展示了 1H-吡咯-2-甲醛衍生物在构建复杂的含氮环中的合成效用,这对于药物化学至关重要 Devi, N. S., & Perumal, S. (2006). Tetrahedron, 62, 5931-5936.

改善抗癌药物的溶解度

Wang、Tu、Han 和 Guo (2017) 专注于合成 1-(2-(哌啶-1-基)乙基)-1H-吡咯-2-甲醛,旨在提高小分子抗癌药物的水溶性。这项研究强调了 1H-吡咯-2-甲醛衍生物在药物开发中的重要性,特别是在改善药物溶解度和生物利用度方面,这是药物科学中至关重要的挑战 Wang, C., Tu, Y., Han, J., & Guo, Y. (2017).

属性

IUPAC Name |

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVCSBMHJIMXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376964 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

115027-23-1 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)